KRAS ligand 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

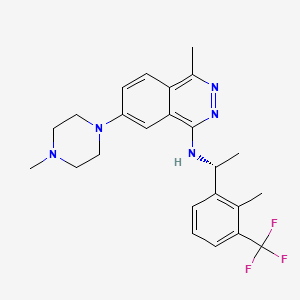

KRAS ligand 3 is a small molecule compound that targets the KRAS protein, a member of the RAS family of GTPases. KRAS is one of the most commonly mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers . This compound has been developed to specifically inhibit the activity of mutant KRAS proteins, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS ligand 3 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common method involves the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route may include the following steps:

- Preparation of the core scaffold through a series of condensation and cyclization reactions.

- Functionalization of the core scaffold with various substituents to enhance binding affinity and specificity.

- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This may include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

KRAS ligand 3 undergoes various chemical reactions, including:

Covalent modification: The compound can form covalent bonds with specific amino acid residues in the KRAS protein, such as cysteine or arginine.

Substitution reactions: The ligand can undergo substitution reactions with other functional groups to modify its chemical structure and enhance its activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

DMSO (dimethyl sulfoxide): Used as a solvent for the preparation of in vivo formulations.

PEG300 (polyethylene glycol 300): Used to enhance the solubility and stability of the compound.

Tween 80: Used as a surfactant to improve the dispersion of the compound in aqueous solutions.

Major Products Formed

The major products formed from the reactions involving this compound include various analogs and derivatives with enhanced binding affinity and specificity for the KRAS protein. These products are characterized and evaluated for their potential as therapeutic agents.

Scientific Research Applications

KRAS ligand 3 has a wide range of scientific research applications, including:

Cancer research: The compound is used to study the role of KRAS mutations in cancer development and progression. It serves as a tool to investigate the molecular mechanisms underlying KRAS-driven cancers and to develop targeted therapies.

Drug discovery: This compound is employed in high-throughput screening assays to identify potential inhibitors of KRAS and other related proteins. It helps in the discovery and optimization of new drug candidates for cancer treatment.

Biological studies: The compound is used to explore the biological functions of KRAS and its interactions with other cellular proteins. It aids in understanding the signaling pathways regulated by KRAS and their impact on cell growth and survival.

Mechanism of Action

KRAS ligand 3 exerts its effects by binding to specific sites on the KRAS protein, thereby inhibiting its activity. The compound targets the Switch II pocket of KRAS, which is involved in the binding and hydrolysis of GTP (guanosine triphosphate) . By binding to this pocket, this compound prevents the activation of KRAS and its downstream signaling pathways, such as the MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells.

Comparison with Similar Compounds

KRAS ligand 3 can be compared with other similar compounds targeting the KRAS protein, such as:

This compound is unique in its ability to target multiple KRAS mutations and its potential for use in combination therapies to overcome resistance mechanisms in cancer treatment.

Properties

Molecular Formula |

C24H28F3N5 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

4-methyl-7-(4-methylpiperazin-1-yl)-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]phthalazin-1-amine |

InChI |

InChI=1S/C24H28F3N5/c1-15-19(6-5-7-22(15)24(25,26)27)16(2)28-23-21-14-18(32-12-10-31(4)11-13-32)8-9-20(21)17(3)29-30-23/h5-9,14,16H,10-13H2,1-4H3,(H,28,30)/t16-/m1/s1 |

InChI Key |

AUDXCBLEOQOTQY-MRXNPFEDSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.